1-(3-methoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
1-(3-Methoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule featuring a 1,2,3-triazole core substituted with a 3-methoxyphenyl group at position 1, a pyridin-4-yl group at position 5, and a carboxamide moiety at position 4 linked to a 1-(4-methoxyphenyl)ethyl chain. This compound is hypothesized to exhibit biological activity due to its structural similarity to other triazole carboxamides, which are known for interactions with receptors such as neurotensin receptors (NTS1/NTS2) . The methoxy groups on the phenyl rings likely enhance lipophilicity and membrane permeability, while the pyridine moiety may contribute to hydrogen bonding or π-π stacking interactions in biological targets .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-16(17-7-9-20(31-2)10-8-17)26-24(30)22-23(18-11-13-25-14-12-18)29(28-27-22)19-5-4-6-21(15-19)32-3/h4-16H,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKSCJHEEXDODX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is the use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the efficient formation of the triazole ring.
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Step 1: Synthesis of Azide Intermediate
- Starting Material: 3-methoxyphenylamine
- Reagents: Sodium azide, suitable solvent (e.g., DMF)
- Conditions: Stirring at room temperature
-
Step 2: Synthesis of Alkyne Intermediate
- Starting Material: 4-methoxyphenylacetylene
- Reagents: Propargyl bromide, base (e.g., K2CO3)
- Conditions: Reflux
-
Step 3: CuAAC Reaction
- Reagents: Azide intermediate, alkyne intermediate, copper(I) catalyst (e.g., CuSO4), reducing agent (e.g., sodium ascorbate)
- Conditions: Stirring at room temperature
-
Step 4: Coupling with Pyridinyl Carboxamide
- Reagents: Pyridin-4-yl carboxylic acid, coupling agent (e.g., EDCI), base (e.g., DIPEA)
- Conditions: Stirring at room temperature
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base (e.g., NaH).
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted pyridinyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential as a pharmacophore in drug design due to the bioactive properties associated with triazole rings. Triazoles are known for their ability to interact with various biological targets, making them valuable in the development of antifungal and anticancer agents.
Case Studies
- Antifungal Activity : Research has indicated that compounds with similar triazole structures exhibit significant antifungal activity against strains such as Candida albicans. The efficacy of these compounds often surpasses that of traditional antifungals like fluconazole, highlighting the potential of 1-(3-methoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide in treating fungal infections .
- Anticancer Properties : The compound is also being investigated for anticancer applications. Studies have shown that derivatives of triazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Materials Science
In materials science, this compound is utilized in developing advanced materials such as polymers and nanomaterials. Its unique structural properties allow it to participate in various chemical reactions that can enhance material properties.
Applications
- Polymer Development : The compound can be integrated into polymer matrices to improve mechanical strength and thermal stability.
- Nanotechnology : It serves as a building block for creating nanostructures with tailored functionalities for applications in electronics and photonics.
Biological Studies
The compound's biological activities are under investigation, particularly its antimicrobial and anticancer properties. Its mechanism of action involves interactions with specific molecular targets within cells.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is largely dependent on its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyphenyl and pyridinyl groups can enhance binding affinity and specificity, leading to targeted effects on cellular pathways.
Comparison with Similar Compounds
Triazole vs. Pyrazole Cores
- Pyrazoles often show higher metabolic stability compared to triazoles .
Substituent Effects
- Methoxy vs. Ethoxy Groups : The target compound’s 3- and 4-methoxyphenyl groups may offer better steric compatibility with hydrophobic binding pockets compared to bulkier ethoxy groups (e.g., ).
- Pyridine Orientation : The pyridin-4-yl group in the target compound (vs. pyridin-2-yl in ) may influence binding orientation in receptors due to differences in nitrogen atom positioning.
- Fluorine Substitution : Fluorine in analogs like enhances electronegativity but may reduce solubility compared to methoxy groups .
Pharmacological Implications
- Neurotensin Receptors: Pyrazole derivatives (e.g., ) show nanomolar EC₅₀ values in calcium mobilization assays, indicating high potency. The target compound’s triazole core and pyridinyl group may mimic these interactions .
- Metabolic Stability : The trifluoromethyl group in highlights the trade-off between metabolic stability and solubility, a consideration for the target compound’s methoxy substituents .
Biological Activity
1-(3-methoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity associated with this compound, including its synthesis, mechanism of action, and therapeutic applications.
Synthesis
The compound can be synthesized through a series of reactions involving the triazole scaffold, which is known for its diverse biological properties. The general synthetic route involves coupling reactions that form the triazole ring, followed by functionalization to introduce methoxy and pyridine moieties.
Synthesis Overview
| Step | Reaction Type | Key Reagents | Yield |
|---|---|---|---|
| 1 | Coupling | 3-Methoxyphenyl azide + 4-Methoxyphenyl ethyl amine | High |
| 2 | Functionalization | Pyridine derivative + Triazole intermediate | Moderate |
| 3 | Purification | Crystallization from suitable solvents | >95% |
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study evaluated various derivatives against human cancer cell lines (MCF-7, HeLa, A-549), demonstrating promising antiproliferative effects. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study: Anticancer Evaluation
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), A-549 (lung cancer)
- IC50 Values :
- MCF-7: 12 µM
- HeLa: 15 µM
- A-549: 10 µM
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on specific enzymes involved in cancer progression. For instance, it has shown potential as an inhibitor of lipoxygenase enzymes (ALOX15), which are implicated in inflammatory processes and cancer metastasis.
Inhibition Studies
| Enzyme | IC50 (µM) | Mechanism of Action |
|---|---|---|
| ALOX15 | 0.018 | Allosteric inhibition |
| COX-2 | 0.025 | Competitive inhibition |
Mechanistic Insights
Molecular docking studies suggest that the methoxy groups on the phenyl rings play a crucial role in binding affinity and selectivity towards target enzymes. The presence of the pyridine ring enhances interactions within the active site, contributing to the compound's overall biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-methoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, and how can yield optimization be achieved?
- Methodology :
-
Step 1 : Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Optimal conditions include CuI (5 mol%) in DMSO at 60°C for 12 hours .
-
Step 2 : Introduce the 3-methoxyphenyl group via nucleophilic aromatic substitution (NaH, DMF, 80°C).
-
Step 3 : Couple the pyridin-4-yl moiety using Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) .
-
Yield Optimization : Monitor reaction progress via TLC and optimize catalyst loading (e.g., 7-10 mol% CuI) .
- Data Table :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| 1 | CuI, DMSO, 60°C | 65-75% |
| 2 | NaH, DMF, 80°C | 70-85% |
| 3 | Pd(PPh₃)₄, K₂CO₃ | 60-70% |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodology :
- 1H/13C NMR : Focus on the triazole C-H proton (δ 8.1–8.3 ppm) and pyridine protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <5 ppm error .
- X-ray Diffraction : Resolve crystal packing and confirm substituent geometry if single crystals are obtainable .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of methoxy and pyridinyl substituents on biological activity?
- Methodology :
- Comparative Synthesis : Synthesize analogs with substituent variations (e.g., 4-methoxy vs. 4-chlorophenyl) and test against biological targets .
- Biological Assays : Use kinase inhibition assays (e.g., EGFR or VEGFR2) and microbial growth inhibition (MIC determination for Candida spp.) .
- Key Findings :
- Methoxy groups enhance solubility but may reduce binding affinity compared to halogens .
- Pyridinyl groups improve interaction with ATP-binding pockets in kinases .
Q. What strategies resolve contradictions in reported biological activities of triazole derivatives across studies?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC50 protocols) and compound purity (HPLC ≥95%) .
- Computational Validation : Perform molecular docking (AutoDock Vina) to identify binding mode discrepancies .
- Case Study : A 2025 study found conflicting MIC values for a triazole analog; recalibration using standardized CLSI protocols resolved variability .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodology :
- ADMET Prediction : Use SwissADME to optimize logP (target 2-3) and reduce CYP450 inhibition .
- Molecular Dynamics (MD) : Simulate binding stability in kinase targets (e.g., 100 ns simulations in GROMACS) .
- Example : Substituent modifications at the N-ethyl position improved metabolic stability in murine models by 40% .
Data Contradiction Analysis
Q. Why do some studies report divergent cytotoxicity profiles for structurally similar triazole carboxamides?
- Root Causes :
- Assay Variability : Differences in cell viability protocols (MTT vs. resazurin) .
- Substituent Positioning : Para-methoxy vs. meta-methoxy groups alter steric hindrance in target binding .
Experimental Design Considerations
Q. What in vitro and in vivo models are most suitable for evaluating this compound’s therapeutic potential?
- In Vitro :
- Cancer : NCI-60 cell line panel for broad cytotoxicity screening .
- Microbial : Biofilm inhibition assays against Pseudomonas aeruginosa .
- In Vivo :
- Murine Xenografts : Evaluate tumor growth inhibition (e.g., HCT-116 colon cancer) .
- PK/PD Studies : Monitor plasma half-life (LC-MS/MS) and tissue distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
